- Correlating molecular structure to field-effect mobility: the investigation of side-chain functionality in phenylene-thiophene oligomersPolymer Preprints (American Chemical Society, 2007, 48(2), 69-70,
Cas no 938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester)

938063-51-5 structure
Nome del prodotto:4-tert-Butoxyphenylboronic Acid Pinacol Ester
Numero CAS:938063-51-5
MF:C16H25BO3
MW:276.178905248642
MDL:MFCD08741438
CID:839812
PubChem ID:17750523
4-tert-Butoxyphenylboronic Acid Pinacol Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-TERT-BUTOXYPHENYLBORONIC ACID PINACOL ESTER
- 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(tert-Butoxy)phenylboronic Acid Pinacol Ester
- 4-TERT-BUTOXYBENZENEBORONIC ACID, PINACOL ESTER
- 4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
- 2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- OR3161
- 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- FCH2821181
- 4,4,5,5-tetrameth
- 2-[4-(1,1-Dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 938063-51-5
- CS-0089490
- H10630
- AKOS005254985
- 4-TERT-BUTOXYBENZENEBORONIC ACID PINACOLESTER
- 4-tert-Butoxybenzeneboronic acid pinacol ester
- DA-22115
- SY033686
- Z2044787321
- MFCD08741438
- DTXSID90590561
- EN300-317185
- 4-(tert-Butoxy)phenylboronicAcidPinacolEster
- GS-6189
- 4-tert-Butoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD08741438
- Inchi: 1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
- Chiave InChI: MJXCVJJOCYCOQE-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=CC(OC(C)(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 276.19000
- Massa monoisotopica: 276.1896748g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27.7
Proprietà sperimentali
- Punto di ebollizione: 357.6±25.0°C at 760 mmHg
- PSA: 27.69000
- LogP: 3.16310
4-tert-Butoxyphenylboronic Acid Pinacol Ester Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,2-8°C
4-tert-Butoxyphenylboronic Acid Pinacol Ester Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-tert-Butoxyphenylboronic Acid Pinacol Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317185-5.0g |
2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 95.0% | 5.0g |
$92.0 | 2025-03-19 | |
abcr | AB245486-5 g |
4-tert-Butoxybenzeneboronic acid, pinacol ester; . |
938063-51-5 | 5g |
€399.00 | 2023-04-27 | ||
TRC | B809353-50mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1052989-1g |
4-tert-Butoxyphenylboronic acid pinacol ester |
938063-51-5 | 97% | 1g |
$350 | 2024-06-05 | |
Apollo Scientific | OR3161-500mg |
4-(tert-Butoxy)benzeneboronic acid, pinacol ester |
938063-51-5 | 500mg |
£52.00 | 2023-04-17 | ||
Apollo Scientific | OR3161-250mg |
4-(tert-Butoxy)benzeneboronic acid, pinacol ester |
938063-51-5 | 250mg |
£11.00 | 2024-05-25 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39370-5g |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 97% | 5g |
¥654.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD240100-250mg |
4-(tert-Butoxy)phenylboronic Acid Pinacol Ester |
938063-51-5 | 97% | 250mg |
¥56.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1052989-5g |
4-tert-Butoxyphenylboronic acid pinacol ester |
938063-51-5 | 97% | 5g |
$860 | 2024-06-05 | |
eNovation Chemicals LLC | D251058-0.25g |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 97% | 0.25g |
$200 | 2023-09-02 |
4-tert-Butoxyphenylboronic Acid Pinacol Ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 h, rt → 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 h, rt → 80 °C
Riferimento
- Correlating Molecular Structure to Field-Effect Mobility: The Investigation of Side-Chain Functionality in Phenylene-Thiophene Oligomers and Their Application in Field Effect TransistorsChemistry of Materials, 2007, 19(9), 2342-2351,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Zinc triflate Solvents: Toluene ; 12 h, 40 °C
Riferimento
- Zn- and Cu-Catalyzed Coupling of Tertiary Alkyl Bromides and Oxalates to Forge Challenging C-O, C-S, and C-N BondsOrganic Letters, 2021, 23(3), 1005-1010,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, compd. with … Solvents: Fluorobenzene ; 15 min, 20 °C; 24 h, 20 °C
Riferimento
- A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and PhenolsJournal of Organic Chemistry, 2021, 86(6), 4877-4882,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,3-Dioxane ; 4 h, 90 °C
Riferimento
- Polymerizable compounds having high- and low-reactivity groups, polymerizable compositions containing them, liquid crystal composites and optically anisotropic materials comprising them, liquid crystal displays using them, and their use, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium fluoride , Trimethyl(2,2,2-trifluoroethoxy)silane Catalysts: Dichlorobis(trimethylphosphine)nickel Solvents: Tetrahydrofuran ; 12 h, 100 °C
Riferimento
- Preparation of phenylboronic acid cyclic esters, Japan, , ,
4-tert-Butoxyphenylboronic Acid Pinacol Ester Raw materials
- 4-Hydroxyphenylboronic acid pinacol ester
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Bis(pinacolato)diborane
- 1-Bromo-4-tert-butoxybenzene
- 1-tert-Butoxy-4-chlorobenzene
4-tert-Butoxyphenylboronic Acid Pinacol Ester Preparation Products
4-tert-Butoxyphenylboronic Acid Pinacol Ester Letteratura correlata
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester) Prodotti correlati
- 936250-18-9(3-Cyanomethoxyphenylboronic acid, pinacol ester)
- 475272-13-0(4-Cyanomethoxyphenylboronic acid, pinacol ester)
- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)
- 325142-84-5(3-Methoxyphenylboronic acid pinacol ester)
- 864772-18-9(4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane)
- 2229573-42-4(N-methyl-1-(2-methyl-2H-indazol-3-yl)methylcyclopropan-1-amine)
- 2097371-73-6(N-(4-Dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline)
- 2171359-94-5(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
- 944900-42-9(2-Methoxy-5-(trifluoromethyl)pyridin-3-amine)
- 941888-59-1(methyl 3-(2-ethoxyphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938063-51-5)4-tert-Butoxyphenylboronic Acid Pinacol Ester

Purezza:99%
Quantità:25g
Prezzo ($):444.0